molecular formula C22H22ClNO2S B2813084 4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine CAS No. 2361729-25-9

4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine

Cat. No.: B2813084
CAS No.: 2361729-25-9
M. Wt: 399.93
InChI Key: RRMAMBVRWAEEJW-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a chloronaphthalene moiety. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

The synthesis of 4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base.

    Attachment of the Chloronaphthalene Moiety: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the chloronaphthalene group to the sulfonylated piperidine

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Common reagents and conditions for these reactions include organic solvents, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine can be compared with similar compounds such as:

    1-Benzyl-4-((4-chloronaphthalen-1-yl)sulfonyl)piperazine: This compound shares a similar structural framework but features a piperazine ring instead of a piperidine ring.

    Other Sulfonylated Piperidines: Various sulfonylated piperidines with different substituents can be compared based on their chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-1-(4-chloronaphthalen-1-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2S/c23-21-10-11-22(20-9-5-4-8-19(20)21)27(25,26)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMAMBVRWAEEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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